Cas no 2418680-07-4 (3-Amino-5-ethynyl-2,4,6-trimethylbenzoic acid)
3-Amino-5-ethynyl-2,4,6-trimethylbenzoic acid Chemical and Physical Properties
Names and Identifiers
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- EN300-26630982
- 3-amino-5-ethynyl-2,4,6-trimethylbenzoic acid
- 2418680-07-4
- 3-Amino-5-ethynyl-2,4,6-trimethylbenzoic acid
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- Inchi: 1S/C12H13NO2/c1-5-9-6(2)10(12(14)15)8(4)11(13)7(9)3/h1H,13H2,2-4H3,(H,14,15)
- InChI Key: JEVSKAOGHLHKLQ-UHFFFAOYSA-N
- SMILES: OC(C1C(C)=C(C#C)C(C)=C(C=1C)N)=O
Computed Properties
- Exact Mass: 203.094628657g/mol
- Monoisotopic Mass: 203.094628657g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 304
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 63.3Ų
3-Amino-5-ethynyl-2,4,6-trimethylbenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26630982-1g |
3-amino-5-ethynyl-2,4,6-trimethylbenzoic acid |
2418680-07-4 | 1g |
$0.0 | 2023-09-12 | ||
| Enamine | EN300-26630982-1.0g |
3-amino-5-ethynyl-2,4,6-trimethylbenzoic acid |
2418680-07-4 | 95.0% | 1.0g |
$0.0 | 2025-03-20 |
3-Amino-5-ethynyl-2,4,6-trimethylbenzoic acid Related Literature
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on 3-Amino-5-ethynyl-2,4,6-trimethylbenzoic acid
Research Briefing on 3-Amino-5-ethynyl-2,4,6-trimethylbenzoic acid (CAS: 2418680-07-4)
3-Amino-5-ethynyl-2,4,6-trimethylbenzoic acid (CAS: 2418680-07-4) is a specialized benzoic acid derivative that has recently gained attention in the field of chemical biology and medicinal chemistry. This compound features a unique combination of functional groups, including an amino group, an ethynyl group, and a trimethyl-substituted aromatic ring, making it a versatile building block for the synthesis of more complex molecules. Recent studies have explored its potential applications in drug discovery, particularly as a precursor for the development of targeted therapies and diagnostic agents.
One of the key areas of interest is the compound's role in click chemistry, where the ethynyl group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This property has been leveraged to create bioconjugates and probe molecules for studying biological systems. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of 3-Amino-5-ethynyl-2,4,6-trimethylbenzoic acid as a linker in the synthesis of antibody-drug conjugates (ADCs), highlighting its stability and compatibility with biological environments.
In addition to its utility in bioconjugation, this compound has shown promise as a scaffold for designing small-molecule inhibitors. Researchers have modified its core structure to target specific enzymes involved in disease pathways. A recent preprint on bioRxiv detailed the synthesis of a series of derivatives based on 3-Amino-5-ethynyl-2,4,6-trimethylbenzoic acid, which exhibited inhibitory activity against protein kinases implicated in cancer. The study emphasized the compound's ability to accommodate various pharmacophores while maintaining favorable pharmacokinetic properties.
Another notable application is in the field of positron emission tomography (PET) imaging. The ethynyl group can be radiolabeled with fluorine-18, enabling the development of novel PET tracers. A 2024 publication in ACS Chemical Biology reported the successful incorporation of 3-Amino-5-ethynyl-2,4,6-trimethylbenzoic acid into a tracer for imaging tumor-associated macrophages, showcasing its potential in non-invasive diagnostics.
Despite these advancements, challenges remain in optimizing the compound's solubility and bioavailability. Current research is focused on structural modifications to enhance its physicochemical properties without compromising its functional versatility. Collaborative efforts between academic and industrial researchers are expected to drive further innovations in this area.
In conclusion, 3-Amino-5-ethynyl-2,4,6-trimethylbenzoic acid (CAS: 2418680-07-4) represents a promising tool in chemical biology and drug discovery. Its unique structural features enable diverse applications, from bioconjugation to inhibitor design and diagnostic imaging. Ongoing studies will likely uncover additional uses for this compound, solidifying its role in advancing biomedical research.
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